Cas no 100-92-5 (Mephentermine)

Vasoactive drugs against shock are suitable for the treatment of hypotension caused by cardiogenic shock and serious medical diseases
Mephentermine structure
Mephentermine structure
Product Name:Mephentermine
CAS No:100-92-5
Molecular Formula:C11H17N
Molecular Weight:163.26
CID:35120
PubChem ID:3677

Mephentermine Properties

Names and Identifiers

    • Mephentermine
    • N,2-Dimethyl-1-phenyl-propan-2-amine
    • N,2-dimethyl-1-phenylpropan-2-amine
    • TRIMETHYBENZENA ETHANAMINE
    • (1,1-Dimethyl-2-phenyl-aethyl)-methyl-amin
    • (1,1-dimethyl-2-phenyl-ethyl)-methyl-amine
    • 2-Methylamino-2-methyl-1-phenyl-propan
    • Mefenterdrin
    • Mefentermin
    • Mephenterdrine
    • Mephenterdrinum
    • Mephetedrine
    • Mephine
    • N-Methyl-N-(1,1-dimethyl-phenaethyl)-amin
    • Vialin
    • Wyamine
    • Wyfentermina
    • WY-585
    • BPBio1_000718
    • (1,1-dimethyl-2-phenylethyl)methylamine
    • RXQCGGRTAILOIN-UHFFFAOYSA-N
    • MEPHENTERMINE [INN]
    • MEPHENTERMINE [WHO-DD]
    • Prestwick1_000726
    • BDBM81455
    • KBio1_000229
    • HSDB 2172
    • GTPL7222
    • N,.alpha.,.alpha.-Trimethylphenethylamine
    • N-Methyl-.omega.-phenyl-t-butylamine
    • Benzeneethanamine, N,alpha,alpha-trimethyl-
    • KBio2_002091
    • N,.alpha.,.alpha.-Trimethyl-.beta.-phenethylamine
    • KBio2_004659
    • NCGC00016570-03
    • SCHEMBL121178
    • Mefentermina
    • MEPHENTERMINE
    • AB00053662_08
    • EINECS 202-901-6
    • KBio3_002140
    • Phenethylamine, N,.alpha.,.alpha.-trimethyl-
    • NS00005281
    • Phenethylamine, N,alpha,alpha-trimethyl-
    • .omega.-Phenyl-tert-butyl-methylamine
    • AB00053662
    • Q6817800
    • N,2-dimethyl-1-phenylpropan-2-amine;N,2-dimethyl-1-phenylpropan-2-amine
    • SPBio_002591
    • DivK1c_000229
    • Mephenterminum [INN-Latin]
    • Prestwick2_000726
    • N-Methylphentermine
    • Spectrum5_001008
    • KBioGR_000735
    • D08180
    • CAS-1212-72-2
    • MEPHENTERMINE [MI]
    • SPBio_000608
    • Mephentermine sulfate
    • N-Methyl-.omega.-phenyl-tert-butylamine
    • N,.alpha.,.alpha.-Trimethylbenzeneethanamine
    • DB01365
    • IDI1_000229
    • CHEBI:6755
    • Spectrum4_000188
    • CHEMBL1201234
    • 100-92-5
    • N-Methyl-omega-phenyl-tert-butylamine
    • NSC_3677
    • KBioSS_002091
    • Spectrum3_001220
    • UNII-TEZ91L71V4
    • BRD-K18194590-065-05-6
    • Mephentermine sodium
    • N,2-Dimethyl-1-phenyl-2-propanamine #
    • KBio2_007227
    • Spectrum_001611
    • TEZ91L71V4
    • MEPHENTERMINE [VANDF]
    • omega-Phenyl-tert-butyl-methylamine
    • Mephentermine [INN:BAN]
    • BRN 1363850
    • AKOS006281398
    • DTXSID4023256
    • C07889
    • Prestwick0_000726
    • NINDS_000229
    • 2-Methyl-2-methylamino-1-phenylpropane
    • 2-Methylamino-2-methyl-1-phenylpropane
    • Mefentermina [INN-Spanish]
    • Prestwick3_000726
    • Benzeneethanamine, N,.alpha.,.alpha.-trimethyl-
    • methyl(2-methyl-1-phenylpropan-2-yl)amine
    • Spectrum2_000474
    • NCGC00016570-02
    • Fentermin (Salt/Mix)
    • NCGC00016570-01
    • N-Methyl-omega-phenyl-t-butylamine
    • CAS_3677
    • MEPHENTERMINE [HSDB]
    • BSPBio_000652
    • N,alpha,alpha-Trimethylbenzeneethanamine
    • BSPBio_002640
    • Mephentermine (INN)
    • N,alpha,alpha-Trimethylphenethylamine
    • SBI-0051802.P002
    • Mephenterminum
    • benzene, (2-methyl-2-methylamino)propyl-
    • BRD-K18194590-065-08-0
    • MDL: MFCD00130069
    • InChIKey: RXQCGGRTAILOIN-UHFFFAOYSA-N
    • Inchi: 1S/C11H17N/c1-11(2,12-3)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3
    • SMILES: CC(C)(CC1=CC=CC=C1)NC

Computed Properties

  • Exact Mass: 163.1361g/mol
  • Surface Charge: 0
  • XLogP3: 2.4
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 163.1361g/mol
  • Monoisotopic Mass: 163.1361g/mol
  • Topological Polar Surface Area: 12Ų
  • Heavy Atom Count: 12
  • Complexity: 123
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Odor: FISHY AMINE ODOR
  • Dissociation Constants: PKA: 10.38
  • LogP: 2.61800
  • PSA: 12.03000
  • Refractive Index: n20D 1.5110
  • Boiling Point: bp7mm 82-83°
  • Melting Point: < 25 °C
  • Flash Point: 90°C
  • FEMA: 2393
  • Solubility: Dichloromethane; Ethyl Acetate; Methanol; DMSO
  • pka: pKa (30°) 10.35
  • Density: d2020 0.9231

Mephentermine Security Information

Mephentermine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Mephentermine Related Literature

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